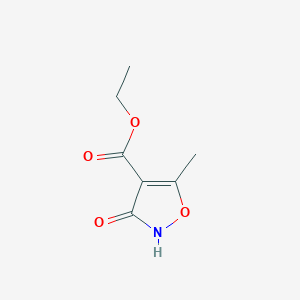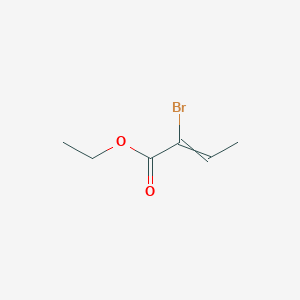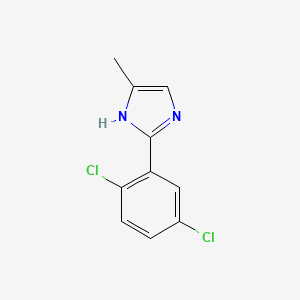
2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and 1-methylimidazole.
Condensation Reaction: The aldehyde group of 2,5-dichlorobenzaldehyde reacts with the imidazole ring in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures (around 100-120°C) to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chlorine atoms on the phenyl ring, potentially replacing them with hydrogen atoms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of 2-(2,5-dichlorophenyl)-5-carboxylic acid-1H-imidazole.
Reduction: Formation of this compound.
Substitution: Formation of 2-(2,5-dihydroxyphenyl)-5-methyl-1H-imidazole or 2-(2,5-diaminophenyl)-5-methyl-1H-imidazole.
科学的研究の応用
2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of antimicrobial activity, it may interfere with the synthesis of essential cellular components, leading to the death of the microorganism.
類似化合物との比較
- 2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole
- 2-(2,6-Dichlorophenyl)-5-methyl-1H-imidazole
- 2-(2,5-Dichlorophenyl)-4-methyl-1H-imidazole
Comparison:
- Structural Differences: The position of chlorine atoms and the methyl group can vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: 2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall stability.
特性
分子式 |
C10H8Cl2N2 |
|---|---|
分子量 |
227.09 g/mol |
IUPAC名 |
2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8Cl2N2/c1-6-5-13-10(14-6)8-4-7(11)2-3-9(8)12/h2-5H,1H3,(H,13,14) |
InChIキー |
DKQLXUCBNHKRGR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



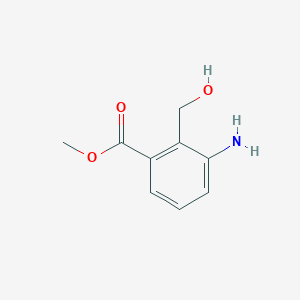
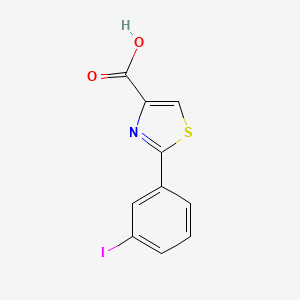
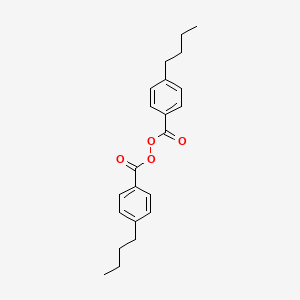
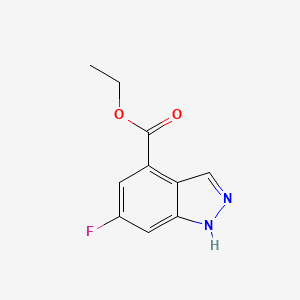


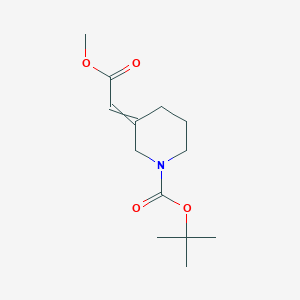

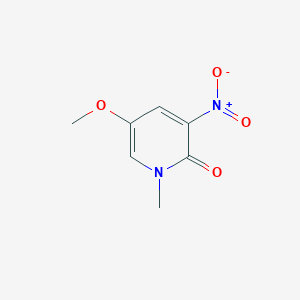
![2-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663278.png)

